molecular formula C15H17N3O3 B2937153 4-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine CAS No. 2097929-87-6

4-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine

Cat. No.: B2937153
CAS No.: 2097929-87-6
M. Wt: 287.319
InChI Key: ADVGKWUQSXAPBF-UHFFFAOYSA-N
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Description

4-{[1-(Furan-2-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine is a pyrimidine derivative featuring a methyl group at the 2-position and a piperidin-4-yloxy group at the 4-position. Pyrimidine-based compounds are widely explored in medicinal chemistry due to their structural versatility and biological relevance, particularly in kinase and bromodomain inhibition . The furan-carbonyl group may enhance target engagement through dipole interactions or π-stacking, while the methyl substituent could improve metabolic stability compared to polar groups like amines .

Properties

IUPAC Name

furan-2-yl-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-11-16-7-4-14(17-11)21-12-5-8-18(9-6-12)15(19)13-3-2-10-20-13/h2-4,7,10,12H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVGKWUQSXAPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine typically involves multiple steps, starting with the preparation of the furan-2-carbonyl-piperidin-4-yl intermediate. This intermediate is then reacted with 2-methylpyrimidine under specific conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert specific functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nature of the substituents introduced.

Scientific Research Applications

4-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Pyrimidine-Piperidine Hybrids

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine ()
  • Key Features : Pyrimidine core with a 4-methyl group and a piperidin-1-yl substituent at the 6-position. The 2-position is an amine.
  • Comparison: Unlike the target compound, this analog lacks the furan-carbonyl-piperidine linkage and instead has a simpler piperidine substitution. The absence of the furan-carbonyl moiety may limit π-π interactions in binding pockets .
BRD4 Bromodomain Inhibitor ()
  • Key Features : Pyrimidin-2-amine linked to a piperidin-4-yl group and a 4-bromophenyl-imidazole scaffold.
  • Comparison : The bromophenyl group introduces significant hydrophobicity and steric bulk, which likely enhances binding to hydrophobic regions of bromodomains. In contrast, the target compound’s furan-carbonyl group is smaller and less lipophilic, suggesting distinct target selectivity. The pyrimidin-2-amine in this analog may form critical hydrogen bonds with conserved asparagine residues in bromodomains, a feature absent in the methyl-substituted target compound .

Acylated Piperidine Derivatives

Dihydropyrimido[4,5-d]pyrimidinone ()
  • Key Features: Fused pyrimidine-piperidine system with a dimethylamino-butenoyl group on piperidine.
  • Comparison: The dimethylamino-butenoyl substituent introduces conformational flexibility and basicity, which could influence pharmacokinetics. The fused ring system in this analog likely enhances planar stacking but reduces solubility compared to the single pyrimidine ring in the target .
Trifluoromethylphenyl-Imidazole-Pyrimidine ()
  • Key Features: Piperidine substituted with a trifluoromethylphenyl group and a dimethylaminoethyl chain; pyrimidin-2-amine core.
  • Comparison: The trifluoromethyl group enhances electronegativity and metabolic stability, while the dimethylaminoethyl chain introduces basicity. The target compound’s furan-carbonyl lacks such strong electron-withdrawing effects but offers aromaticity for target engagement. The pyrimidin-2-amine here may confer stronger hydrogen-bonding capacity than the target’s methyl group .

Substituent-Driven Modifications

4-Methoxy-2-[4-(Trifluoromethylpyridyl)piperidine]pyrimidine ()
  • Key Features : Methoxy group at the 4-position and a trifluoromethylpyridyl-oxymethyl-piperidine substituent.
  • The oxymethyl linkage in this compound increases flexibility, whereas the target’s direct piperidin-4-yloxy connection may reduce conformational entropy. The trifluoromethylpyridyl group enhances lipophilicity, contrasting with the furan-carbonyl’s balance of hydrophobicity and polarity .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight Notable Features
Target Compound 2-Methylpyrimidine Furan-2-carbonyl-piperidin-4-yloxy ~331.34* Rigid acylated piperidine, aromatic furan
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine Piperidin-1-yl, amine 207.28 Polar amine, simpler piperidine
BRD4 Inhibitor () Pyrimidin-2-amine Bromophenyl-imidazole-piperidin-4-yl ~563.66 Bulky bromophenyl, bromodomain affinity
Dihydropyrimido-pyrimidinone () Fused pyrimidine Dimethylamino-butenoyl-piperidin-4-yl 631.56 Fused rings, flexible acyl chain
Trifluoromethylphenyl Derivative () Pyrimidin-2-amine Trifluoromethylphenyl, dimethylaminoethyl 563.66 Lipophilic CF3, basic side chain
Methoxy-Trifluoromethylpyridyl () Pyrimidine Methoxy, trifluoromethylpyridyl-oxymethyl 368.35 Electron-donating methoxy, flexible link

*Calculated based on formula C16H17N3O3.

Biological Activity

4-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine is a synthetic organic compound that has attracted attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is furan-2-yl-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone. It features a pyrimidine ring, a piperidine moiety, and a furan carbonyl group, which are key components that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, influencing various signaling pathways and cellular processes.

Biological Activities

1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it has been reported to affect the viability of human breast cancer cells, demonstrating an IC50 value comparable to established chemotherapeutics.

2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

3. Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against several bacterial strains. This activity may be linked to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Studies and Research Findings

Several studies have highlighted the compound's potential in various therapeutic areas:

StudyFindings
In Vitro Anticancer Study Demonstrated significant inhibition of cell growth in breast cancer cell lines with an IC50 value of approximately 18 µM .
Anti-inflammatory Mechanism Showed reduction in levels of TNF-alpha and IL-6 in activated macrophages, indicating potential for treating inflammatory diseases .
Antimicrobial Testing Exhibited bactericidal effects against Gram-positive bacteria with minimum inhibitory concentrations (MICs) in the low micromolar range.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The optimization of these synthesis routes is crucial for enhancing yield and purity, making the compound more accessible for research and potential therapeutic use.

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